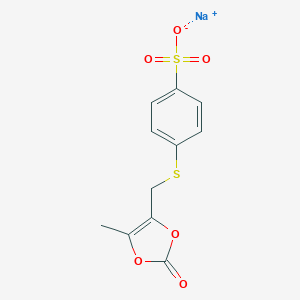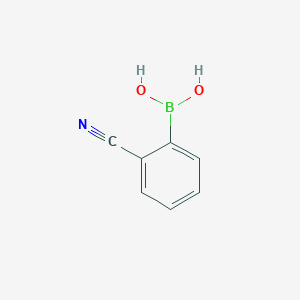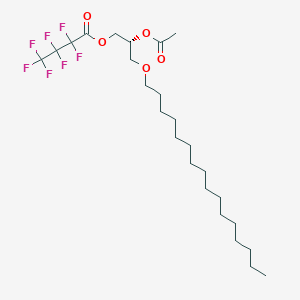
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a chemical compound that has been used in scientific research for various applications. This compound has been synthesized using different methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is not fully understood. However, it is believed that this compound enhances the permeability of cell membranes, allowing drugs to enter cells more easily. It has also been shown to inhibit the activity of certain enzymes, which can lead to the accumulation of drugs inside cells.
Effets Biochimiques Et Physiologiques
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been shown to have various biochemical and physiological effects. It has been shown to enhance the solubility of drugs, increase their stability, and improve their pharmacokinetic properties. It has also been shown to have low toxicity and is well-tolerated in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate in lab experiments is its ability to enhance the efficacy of drugs. It can also improve the solubility and stability of drugs, making them easier to work with in vitro. However, one of the limitations of using this compound is its cost, which can be prohibitive for some research labs.
Orientations Futures
There are several future directions for (2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate. One direction is to explore its potential as a carrier for different types of drugs, including gene therapies and RNA-based therapies. Another direction is to investigate its potential for use in targeted drug delivery, where drugs are delivered to specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in different fields of research.
Conclusion:
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate is a promising compound that has shown potential in various fields of scientific research. Its ability to enhance the efficacy of drugs and improve their solubility and stability makes it a valuable tool for drug delivery research. Further research is needed to fully understand its mechanism of action and explore its potential for use in different applications.
Méthodes De Synthèse
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate can be synthesized using different methods. One of the most common methods is the esterification of (2R)-2-(hydroxy)-3-(hexadecyloxy)propyl heptafluorobutanoate with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using column chromatography.
Applications De Recherche Scientifique
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate has been used in various scientific research applications. One of the most common applications is in the field of drug delivery. This compound has been used as a carrier for different drugs, including anticancer drugs, antibiotics, and antiviral drugs. It has been shown to enhance the bioavailability and efficacy of these drugs.
Propriétés
Numéro CAS |
119206-62-1 |
|---|---|
Nom du produit |
(2r)-2-(Acetyloxy)-3-(hexadecyloxy)propyl heptafluorobutanoate |
Formule moléculaire |
C25H41F7O5 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H41F7O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-35-18-21(37-20(2)33)19-36-22(34)23(26,27)24(28,29)25(30,31)32/h21H,3-19H2,1-2H3/t21-/m1/s1 |
Clé InChI |
JFMAWTVFERLZEZ-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C |
Synonymes |
1-O-hexadecyl-2-O-acetyl-sn-glycero-3-heptafluorobutyrate HAGHB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
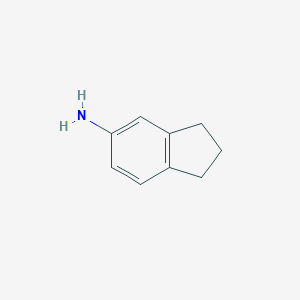
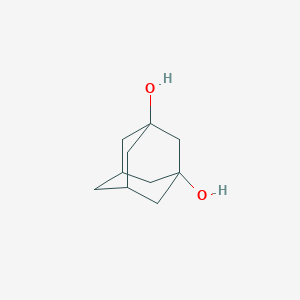
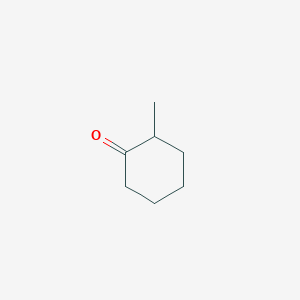
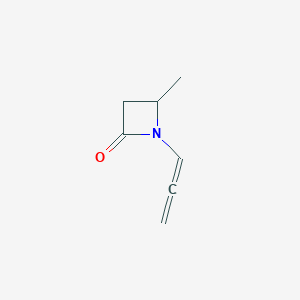
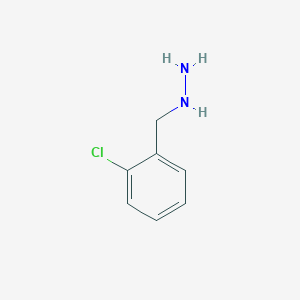
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
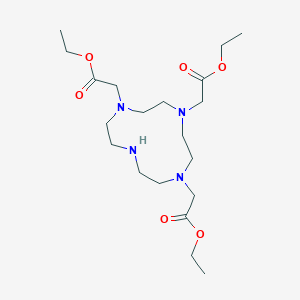
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
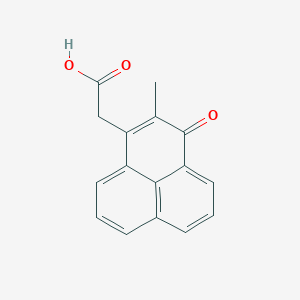
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
